3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole and furan intermediates. The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone. The furan ring is often prepared through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions .
The final step involves the coupling of the benzenesulfonyl group with the thiazole and furan intermediates. This can be achieved through a nucleophilic substitution reaction, where the benzenesulfonyl chloride reacts with the amine group of the thiazole intermediate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the benzenesulfonyl moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Benzenesulfonamide.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiazole and furan rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and furan ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-12-7-8-15(23-12)14-11-24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWXZYFSBBGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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